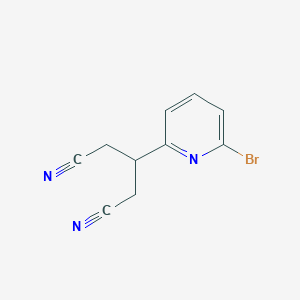

3-(6-Bromopyridin-2-yl)pentanedinitrile

Description

3-(6-Bromopyridin-2-yl)pentanedinitrile is a nitrile-functionalized organic compound featuring a pentanedinitrile backbone substituted at the 3-position with a 6-bromo-pyridin-2-yl group.

Properties

Molecular Formula |

C10H8BrN3 |

|---|---|

Molecular Weight |

250.09 g/mol |

IUPAC Name |

3-(6-bromopyridin-2-yl)pentanedinitrile |

InChI |

InChI=1S/C10H8BrN3/c11-10-3-1-2-9(14-10)8(4-6-12)5-7-13/h1-3,8H,4-5H2 |

InChI Key |

AGULIWWFWOGWPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(CC#N)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromopyridin-2-yl)pentanedinitrile typically involves the bromination of 2-pyridine followed by the introduction of the pentanedinitrile moiety. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromopyridin-2-yl)pentanedinitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products Formed

Substitution: Formation of azido or cyano derivatives.

Reduction: Formation of primary amines.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3-(6-Bromopyridin-2-yl)pentanedinitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of biologically active compounds.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Bromopyridin-2-yl)pentanedinitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 3-(3-[(2R)-exo-Bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl)pentanedinitrile

A closely related compound, 3-(3-[(2R)-exo-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl)pentanedinitrile, shares the pentanedinitrile core but differs in its aromatic substituent. Instead of a bromopyridine group, this analog features a methoxyphenyl ring linked to a bulky bicyclo[2.2.1]heptane moiety via an ether bond .

Comparative Analysis

However, enantiomeric resolution data are unavailable.

Substituent Effects

- Electronic Properties: The bromopyridine group in the target compound is electron-withdrawing, which may enhance the electrophilicity of the nitrile groups, favoring nucleophilic addition or cyclization reactions.

- Steric Effects : The bicycloheptane moiety in the analog introduces significant steric bulk, likely reducing solubility in polar solvents but improving crystalline packing (evidenced by its well-defined melting point). The bromopyridine group, while less bulky, may contribute to halogen bonding interactions.

- Synthetic Accessibility : The analog’s synthesis involves multiple steps, including etherification and crystallization, yielding 54% product . The target compound’s synthesis (unreported) might require similar nitrile-forming reactions but with bromopyridine coupling.

Functional and Application-Based Differences

- Pharmaceutical Relevance: The analog is explicitly noted as a precursor to pharmaceutical agents, likely due to its stereochemical purity and bicyclic framework, which are common in bioactive molecules . The bromopyridine derivative, with its halogenated aromatic system, could serve as a halogenated intermediate in drug discovery or as a ligand in catalysis.

- Optical Activity : The analog’s enantiomers exhibit distinct optical rotations ([α]D = ±17.8°), emphasizing the role of stereochemistry in its applications. For the bromopyridine compound, chirality (if present) remains unexplored but could be critical for asymmetric synthesis.

Biological Activity

3-(6-Bromopyridin-2-yl)pentanedinitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in drug development.

- Chemical Formula: C₁₁H₈BrN₄

- Molecular Weight: 284.11 g/mol

- CAS Number: 19798-81-3

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the bromine atom in the pyridine ring enhances its lipophilicity, potentially facilitating membrane permeability and interaction with cellular targets.

Biological Activities

-

Antiproliferative Effects

- Research indicates that compounds with similar structures exhibit antiproliferative activities against cancer cell lines. For instance, a study involving a related compound showed significant inhibition of breast cancer cell proliferation, suggesting that this compound may also possess similar properties .

- Enzyme Inhibition

-

Cytotoxicity

- Preliminary cytotoxicity assays indicate that this compound may induce cell death in certain cancer cell lines, although further studies are required to elucidate the specific pathways involved.

Case Study 1: Antiproliferative Activity

A study published in Nature reported on the antiproliferative effects of similar compounds against various cancer cell lines. The results demonstrated that modifications in the pyridine structure could enhance potency against specific targets such as epidermal growth factor receptors (EGFR) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast cancer) | 15 |

| Related Compound A | MCF-7 | 10 |

| Related Compound B | MCF-7 | 20 |

Case Study 2: Enzyme Inhibition

In another investigation, compounds structurally related to this compound were evaluated for their ability to inhibit specific kinases involved in tumor growth. The study found that these compounds exhibited nanomolar inhibition against c-Abl kinase, a target implicated in chronic myeloid leukemia .

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| This compound | c-Abl | 200 |

| Analog Compound C | c-Abl | 150 |

| Analog Compound D | c-Abl | 250 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.